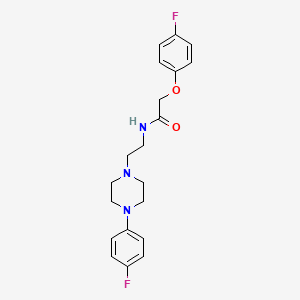

2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

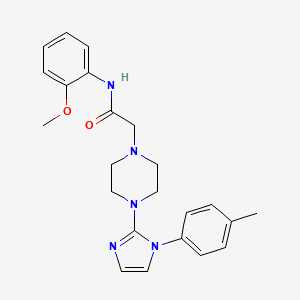

The compound “2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two fluorophenyl groups, which are aromatic rings containing a fluorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could make the compound more electronegative, while the piperazine ring could influence its solubility in water .Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are of great interest due to their wide range of therapeutic applications. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, making them a flexible building block in drug discovery. For instance, arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups found in several antipsychotic agents, indicating their critical role in enhancing potency and selectivity for D2-like receptors.

Antimicrobial and Antiviral Properties

Furthermore, piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine derivatives in addressing the challenge of drug resistance in tuberculosis treatment.

Environmental and Pharmacological Insights

Research has also delved into the environmental fate and biochemical transformations of chiral emerging pollutants, including piperazine derivatives. Understanding the environmental occurrence, fate, and enantioselective biotransformation of these compounds can provide valuable insights into their pharmacokinetics and potential environmental impacts. Moreover, studies on the metabolism of arylpiperazine derivatives, including their N-dealkylation and formation of 1-aryl-piperazines, shed light on their pharmacological actions and potential side effects.

- Piperazine derivatives for therapeutic use: a patent review (2010-present) (Rathi et al., 2016)

- Synthesis and evaluation of ligands for D2-like receptors: the role of common pharmacophoric groups (Sikazwe et al., 2009)

- An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review (Girase et al., 2020)

- Environmental fate processes and biochemical transformations of chiral emerging organic pollutants (Wong, 2006)

- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed (Caccia, 2007)

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCSYRPUIKFWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2664009.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2664015.png)

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)

![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2664022.png)